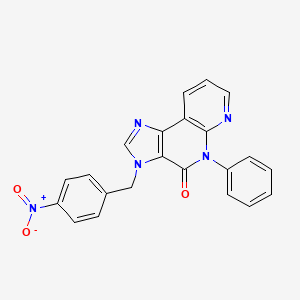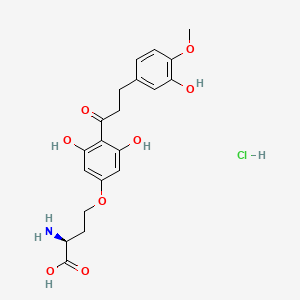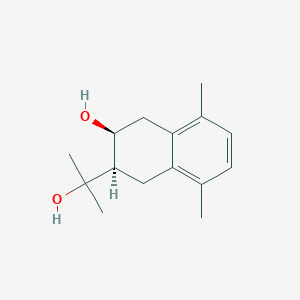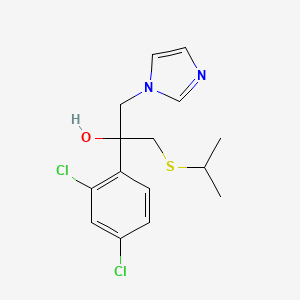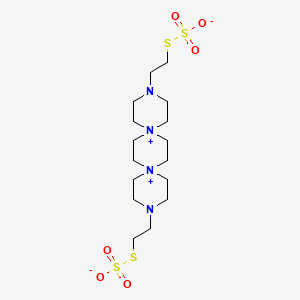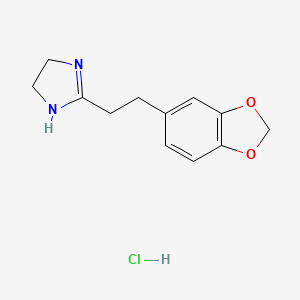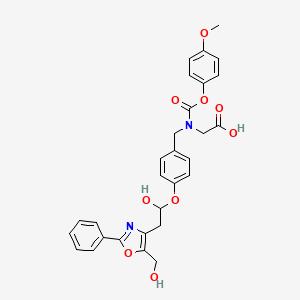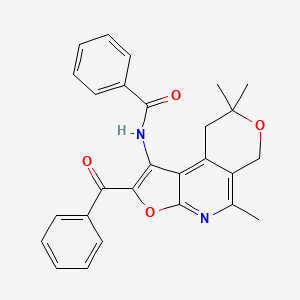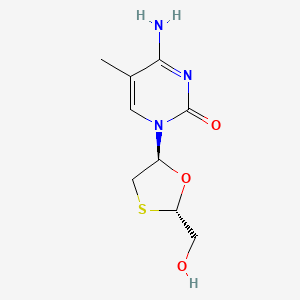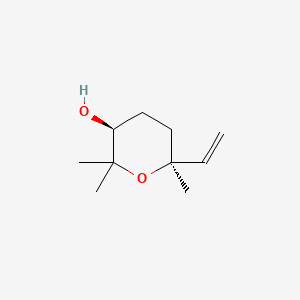
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Linalool Oxide Pyranoid, Cis-(-)- involves synthetic routes that typically include the oxidation of linalool. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions. Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Linalool Oxide Pyranoid, Cis-(-)- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced back to linalool under specific conditions.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Linalool Oxide Pyranoid, Cis-(-)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of Linalool Oxide Pyranoid, Cis-(-)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain pro-inflammatory enzymes and disrupt microbial cell membranes.
Comparison with Similar Compounds
Linalool Oxide Pyranoid, Cis-(-)- can be compared with other similar compounds such as:
Linalool: The parent compound from which it is derived, known for its floral scent and biological activities.
Linalool Oxide Furan: Another oxidized derivative of linalool with a different ring structure.
Geraniol: A similar terpene alcohol with comparable uses in fragrance and potential biological activities. The uniqueness of Linalool Oxide Pyranoid, Cis-(-)- lies in its specific stereochemistry and the distinct aroma it imparts, making it valuable in both research and industrial applications.
Properties
CAS No. |
14009-71-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI Key |
BCTBAGTXFYWYMW-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


